REDD1 inducer
Overview
Description
REDD1 inducer is a chemical compound known for its role as an inhibitor of the influenza A virus virulence factor NS1. This compound activates the host expression of REDD1, a protein involved in the regulation of development and DNA damage responses . It has a molecular formula of C23H26N2O4 and a molecular weight of 394.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of REDD1 inducer involves multiple steps, including the formation of the benzo[de]isoquinolin-2-yl core and subsequent functionalization with a piperidin-1-yl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would include optimization of reaction conditions to maximize yield and minimize impurities, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
REDD1 inducer undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products depending on the substituents introduced .
Scientific Research Applications
REDD1 inducer has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Explored for its potential antiviral properties and its ability to modulate host immune responses.
Mechanism of Action
The mechanism of action of REDD1 inducer involves the inhibition of the influenza A virus virulence factor NS1. This inhibition is achieved through the activation of host expression of REDD1, which in turn inhibits the mTORC1 pathway by preventing the inactivation of the TSC1-TSC2 complex by AKT1 . This pathway is crucial for the regulation of cell growth and metabolism, and its inhibition can reduce viral replication and enhance host immune responses .
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)hexanoic acid: Similar structure but lacks the piperidin-1-yl group.
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Contains a piperidinyl group but differs in the core structure.
Uniqueness
REDD1 inducer is unique due to its specific combination of functional groups and its ability to inhibit the NS1 protein of the influenza A virus. This makes it a valuable compound for antiviral research and potential therapeutic applications .
Properties
IUPAC Name |
6-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c26-20(27)10-3-1-6-15-25-22(28)17-9-7-8-16-19(24-13-4-2-5-14-24)12-11-18(21(16)17)23(25)29/h7-9,11-12H,1-6,10,13-15H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIOYMJZOCQPAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181373-35-3 | |
Record name | 181373-35-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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